An In-depth Technical Guide to Disperse Red 324: Chemical Structure and Synthesis Pathway
An In-depth Technical Guide to Disperse Red 324: Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 324 is a disperse dye, a class of synthetic dyes with low water solubility, applied in a dispersed state for coloring hydrophobic fibers. This technical guide provides a detailed overview of the chemical structure of Disperse Red 324 and outlines a plausible synthesis pathway based on established principles of azo dye chemistry. This document is intended for an audience with a strong background in organic chemistry and chemical synthesis.
Chemical Structure and Identification
Disperse Red 324 is chemically identified as N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxypropyl)amino)phenyl)acetamide. Its key identifiers are:
-
CAS Number: 71617-28-2
-
Molecular Formula: C₁₇H₁₇Cl₂N₅O₄
-
Molecular Weight: 426.25 g/mol
The molecular structure of Disperse Red 324 is characterized by a central azo bridge (-N=N-) connecting two substituted phenyl rings. This azo chromophore is responsible for the dye's red color.
Table 1: Physicochemical Properties of Disperse Red 324
| Property | Value |
| IUPAC Name | N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxypropyl)amino)phenyl)acetamide |
| CAS Number | 71617-28-2 |
| Molecular Formula | C₁₇H₁₇Cl₂N₅O₄ |
| Molecular Weight | 426.25 g/mol |
| Class | Azo Disperse Dye |
Proposed Synthesis Pathway
Based on the structure of Disperse Red 324, the synthesis can be logically divided into the preparation of two key intermediates followed by their reaction to form the final dye.
Step 1: Diazotization of 2-chloro-4-nitroaniline
The synthesis would commence with the diazotization of 2-chloro-4-nitroaniline. This reaction is typically carried out by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
Step 2: Preparation of the Coupling Component
The coupling component required is N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide. The synthesis of this intermediate would likely involve the amination of a suitable precursor, such as N-(4,5-dichloro-2-aminophenyl)acetamide, with 1-amino-2-propanol.
Step 3: Azo Coupling Reaction
The final step is the azo coupling reaction, where the diazonium salt of 2-chloro-4-nitroaniline is reacted with the prepared coupling component, N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide. This reaction is typically performed under mildly acidic to neutral conditions. The electron-rich coupling component undergoes electrophilic substitution by the diazonium ion to form the stable azo dye, Disperse Red 324.
Caption: Proposed synthesis pathway for Disperse Red 324.
Experimental Protocols
A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis of Disperse Red 324. However, general procedures for the diazotization of aromatic amines and subsequent azo coupling reactions are well-documented in organic chemistry literature.
General Diazotization Protocol (Illustrative):
-
Dissolve the primary aromatic amine (e.g., 2-chloro-4-nitroaniline) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with vigorous stirring.
-
Continue stirring for a short period after the addition is complete to ensure full conversion to the diazonium salt.
General Azo Coupling Protocol (Illustrative):
-
Dissolve the coupling component in a suitable solvent.
-
Adjust the pH of the coupling component solution to the optimal range for the specific reaction (typically mildly acidic to neutral).
-
Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with continuous stirring, while maintaining a low temperature.
-
Allow the reaction to proceed until the formation of the azo dye is complete, often indicated by a color change and precipitation of the product.
-
Isolate the product by filtration, wash with water to remove salts and impurities, and dry.
Quantitative Data
No specific quantitative data, such as reaction yields, spectroscopic data (NMR, IR, UV-Vis), or detailed physical properties for Disperse Red 324, were found in the publicly available scientific literature. For research purposes, it would be necessary to synthesize the compound and perform full analytical characterization to determine these parameters.
Conclusion
Disperse Red 324 is an azo disperse dye with a well-defined chemical structure. While a specific, documented synthesis pathway is not publicly available, a plausible route involving the diazotization of 2-chloro-4-nitroaniline and coupling with N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide can be proposed based on fundamental principles of azo dye chemistry. Researchers and scientists interested in this compound would need to develop and optimize a specific synthetic protocol and perform comprehensive analytical characterization to obtain quantitative data. This guide provides a foundational understanding for such endeavors.
